molecular formula C26H22F3N3O4 B8240084 Raf-IN-1

Raf-IN-1

Cat. No. B8240084
M. Wt: 497.5 g/mol
InChI Key: PSMRBBKXSFUJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Raf-IN-1 is a useful research compound. Its molecular formula is C26H22F3N3O4 and its molecular weight is 497.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Raf-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Raf-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

RAF Proteins and Oncogenesis

"Raf-IN-1" is primarily studied in the context of RAF proteins and their role in oncogenesis. RAF proteins are key components of signaling pathways that regulate cell growth and transformation. Research has shown that mutant B-RAF is found in approximately 8% of human cancers, making RAF-targeted therapies a significant area of interest. RAF inhibitors have been developed due to RAF's position at a convergence point in signal transduction. Studies confirm that the mitogenic cascade (RAF-MEK-ERK) is essential for RAF transformation and that cells transformed by RAF are particularly sensitive to growth inhibition by kinase inhibitors, indicating their 'addiction' to MEK (Rapp, Götz, & Albert, 2006).

RAF-1's Role in Cell Survival

Raf-1, a specific RAF protein, has been found to promote cell survival by antagonizing apoptosis signal-regulating kinase 1 (ASK1) through a MEK–ERK independent mechanism. This highlights Raf-1's multifaceted roles in cell survival, not only through its kinase function but also via protein-protein interactions (Chen et al., 2001).

RAF-1 in Cell Migration

Additionally, RAF-1 regulates Rho signaling and cell migration. It has been demonstrated that RAF-1 is required for normal wound healing and cell migration. Its deficiency leads to morphological changes in cells due to hyperactivity and incorrect localization of Rho-effector Rok-α. This research highlights a kinase-independent function of RAF-1 as a spatial regulator during migration processes (Ehrenreiter et al., 2005).

RAF in Tumor Radiosensitization

RAF has also been targeted for its role in tumor radiosensitization. The use of RAF antisense oligonucleotides has been explored as a means to disrupt cell signaling for therapeutic purposes, particularly in enhancing the efficacy of radiation therapy in cancer treatment (Kasid & Dritschilo, 2003).

RAF in Glioma Cell Line Identification

Moreover, RAF proteins have been implicated in the genetic characterization of glioma cell lines. DNA fingerprinting of these cell lines, including assessment of B-raf mutation status, is crucial for research integrity and interpretation of neuro-oncology research (Bady et al., 2012).

properties

IUPAC Name

N-[4-methyl-3-(4-oxospiro[3H-1,3-benzoxazine-2,4'-oxane]-7-yl)phenyl]-2-(trifluoromethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F3N3O4/c1-15-2-4-18(31-23(33)17-6-9-30-22(13-17)26(27,28)29)14-20(15)16-3-5-19-21(12-16)36-25(32-24(19)34)7-10-35-11-8-25/h2-6,9,12-14H,7-8,10-11H2,1H3,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMRBBKXSFUJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)C(F)(F)F)C3=CC4=C(C=C3)C(=O)NC5(O4)CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F3N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raf-IN-1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.